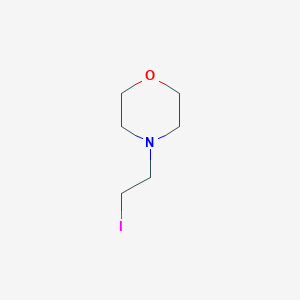

4-(2-Iodoethyl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-iodoethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12INO/c7-1-2-8-3-5-9-6-4-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTHRTLGZJPEAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456976 | |

| Record name | 4-(2-iodoethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126200-24-6 | |

| Record name | 4-(2-iodoethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 2 Iodoethyl Morpholine and Analogues

Direct Synthesis Approaches to 4-(2-Iodoethyl)morpholine

Direct approaches are the most straightforward methods for preparing this compound. These strategies typically begin with a readily available precursor, 4-(2-hydroxyethyl)morpholine, and involve the chemical transformation of the terminal hydroxyl group into an iodide.

Iodination Reactions for Ethyl Chain Functionalization

The conversion of the primary alcohol in 4-(2-hydroxyethyl)morpholine to the corresponding iodide is a common and efficient method for synthesis. One widely used method is the Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and an iodine source. A variation of this reaction can be performed with carbon tetrabromide for bromination, followed by a halide exchange (Finkelstein reaction) to yield the iodide. For a direct iodination, iodine (I₂) is used in conjunction with triphenylphosphine. This reaction proceeds through a phosphonium (B103445) iodide intermediate, which is then displaced by the alcohol to form an alkoxyphosphonium salt. Subsequent nucleophilic attack by iodide ion on the activated ethyl group yields the desired this compound and triphenylphosphine oxide as a byproduct. vanderbilt.edu

Another approach involves the use of a morpholine-iodine complex, which can act as an efficient iodinating agent for activated aromatic compounds and may have applications for other substrates. researchgate.net

| Reagent System | Precursor | Product | Key Features |

| Triphenylphosphine & Iodine (Appel Reaction) | 4-(2-Hydroxyethyl)morpholine | This compound | Mild reaction conditions, good yields for primary alcohols. vanderbilt.edu |

| Carbon Tetrabromide & Triphenylphosphine | 4-(2-Hydroxyethyl)morpholine | 4-(2-Bromoethyl)morpholine (B1270460) | Forms the bromo-analogue, which can be converted to the iodide. |

Formation from Pre-functionalized Morpholine (B109124) Scaffolds

This strategy involves starting with a morpholine derivative where the 2-ethyl side chain is already functionalized with a leaving group other than a hydroxyl group. The most common precursor for this method is 4-(2-bromoethyl)morpholine or 4-(2-chloroethyl)morpholine. The target iodo compound is then synthesized via a Finkelstein reaction, an Sₙ2 reaction that involves halide exchange.

In a typical procedure, 4-(2-bromoethyl)morpholine is treated with an excess of sodium iodide (NaI) in a polar aprotic solvent like acetone (B3395972) or acetonitrile. The thermodynamic favorability of forming a soluble sodium iodide starting material and a less soluble sodium bromide or sodium chloride byproduct drives the reaction to completion, affording this compound in high yield.

Indirect Synthetic Pathways Involving Morpholine Ring Formation

Indirect pathways construct the morpholine ring as a key step in the synthesis. These methods are highly versatile and allow for the creation of a wide range of substituted morpholine analogues, which are valuable scaffolds in drug discovery. nih.gov

Annulation Reactions from Vicinal Amino Alcohols and Derivatives

The formation of the morpholine ring from 1,2-amino alcohols is a common and conceptually simple strategy. chemrxiv.orgthieme-connect.com This process, known as annulation, involves the reaction of an amino alcohol with a reagent that provides a two-carbon linker, effectively closing the ring. While traditional methods often involve harsh reagents or multiple steps, such as acylation followed by reduction, newer methods have sought to improve efficiency and functional group tolerance. chemrxiv.orgthieme-connect.com A significant challenge in this approach, particularly with primary amino alcohols, is achieving selective mono-alkylation of the amine to prevent the formation of undesired byproducts. thieme-connect.com

Cyclization Reactions Utilizing Ethylene (B1197577) Sulfate (B86663) or Related Electrophiles

A significant advancement in morpholine synthesis involves the use of ethylene sulfate as a two-carbon electrophile for the annulation of 1,2-amino alcohols. organic-chemistry.orgorganic-chemistry.org This method is noted for its efficiency, mild conditions, and high yields. acs.orgchemrxiv.org The reaction proceeds via a simple Sₙ2 reaction between the amine of the 1,2-amino alcohol and ethylene sulfate, which leads to the clean formation of a zwitterionic monoalkylation product. organic-chemistry.orgorganic-chemistry.org This intermediate can often be isolated by crystallization. thieme-connect.com Subsequent treatment with a base, such as potassium tert-butoxide (tBuOK), induces cyclization to form the desired morpholine ring. organic-chemistry.org

This protocol is redox-neutral and scalable, having been performed on scales greater than 50 grams. acs.orgchemrxiv.org A key advantage is its ability to achieve facile selective monoalkylation of primary amines, a persistent challenge in organic synthesis. acs.orgchemrxiv.org The methodology tolerates a wide variety of substituents on the amino alcohol, making it a powerful tool for generating diverse morpholine libraries. chemrxiv.org

| Starting Material | Reagent System | Key Features | Reference(s) |

| 1,2-Amino Alcohols | Ethylene Sulfate (ES), tBuOK | High-yielding, one or two-step, redox-neutral protocol. organic-chemistry.orgorganic-chemistry.org | acs.org, chemrxiv.org |

| Primary Amines | Ethylene Sulfate (ES) | Achieves selective monoalkylation, avoiding common side reactions. acs.org | chemrxiv.org |

| N-Benzylethanolamine | Ethylene Sulfate (ES) | Forms a stable zwitterionic intermediate that cyclizes upon base treatment. | thieme-connect.com |

Palladium-Catalyzed Approaches to Substituted Morpholines

Palladium catalysis offers a powerful and versatile platform for the synthesis of substituted morpholines, often with high stereoselectivity. rsc.org These methods enable the construction of complex morpholine structures that may be difficult to access through other routes.

One prominent strategy is the palladium-catalyzed intramolecular hydroamination of aminoalkenes. rsc.orgrsc.org In a convergent synthesis, a carbamate-protected aziridine (B145994) can be opened by an unsaturated alcohol nucleophile. The resulting aminoalkene undergoes palladium-catalyzed cyclization to yield 2,5-disubstituted or 2,3,5-trisubstituted morpholines as a single diastereomer in excellent yield. rsc.orgrsc.org The success of this reaction often depends on a tridentate ligand on the palladium catalyst to prevent side reactions like β-hydride elimination. rsc.org

Another approach involves the intramolecular cyclization of nitrogen-tethered alkenols, catalyzed by palladium chloride (PdCl₂). nih.govacs.org This reaction proceeds via an oxypalladation mechanism to form substituted morpholines in good yields and is compatible with a range of functional groups. acs.org A variation involves a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols, followed by an in-situ iron(III)-catalyzed heterocyclization to give polysubstituted morpholines with high diastereoselectivity. organic-chemistry.org

| Catalytic Method | Substrates | Key Features | Reference(s) |

| Intramolecular Hydroamination | Aminoalkenes (from aziridines and allylic alcohols) | High diastereoselectivity for 2,5- and 2,3,5-substituted morpholines. rsc.org | rsc.org |

| Intramolecular Cyclization | N-Tethered Alkenols | Catalyzed by PdCl₂, compatible with various functional groups. acs.org | nih.gov |

| Tsuji-Trost/Heterocyclization | Vinyloxiranes and Amino Alcohols | Pd(0)/Fe(III) catalyzed one-pot reaction, good yields and diastereoselectivities. | organic-chemistry.org |

Photoredox Catalysis in Morpholine Synthesis

Photoredox catalysis has emerged as a powerful and versatile strategy for the synthesis of complex organic molecules, including morpholine derivatives. princeton.edu This approach utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates under mild reaction conditions. jst.go.jp These methods offer a distinct advantage over traditional synthetic routes, which often require harsh reagents and high temperatures.

A notable application of this technology is the photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents, which provides a scalable synthesis of substituted morpholines. acs.org This process, which can be performed under continuous flow conditions, employs an inexpensive organic photocatalyst, tetraphenylporphyrin (B126558) (TPP), in conjunction with a Lewis acid additive. The key to this method is the formation of an amine radical cation that is readily reduced to complete the catalytic cycle. acs.org

Iridium-based photocatalysts have also been successfully employed in the α-amine C-H arylation of the morpholine ring. sci-hub.se In this transformation, the photoexcited iridium complex engages in SET with both the aryl substituent and the N-heterocycle, leading to a radical-radical coupling event. sci-hub.se This methodology has been demonstrated to be effective for creating polyfunctionalized morpholine cores, which are highly relevant in medicinal chemistry. princeton.edu

The general mechanism for many photoredox-catalyzed morpholine syntheses involves the condensation of an aldehyde with morpholine to form an enamine. This enamine, a type of trialkylamine, undergoes a one-electron oxidation by the photo-excited catalyst to generate a cationic aminium radical. This radical species can then be trapped by other reagents in the reaction mixture, leading to the formation of functionalized morpholine products. jst.go.jp

Table 1: Examples of Photoredox-Catalyzed Morpholine Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

| TPP / Lewis Acid | Aldehydes, SLAP Reagents | Substituted Morpholines | Continuous flow, inexpensive organic photocatalyst. acs.org |

| Ir(ppy)₃ | Morpholine, Aryl Halides | α-Arylated Morpholines | C-H functionalization, mild conditions. sci-hub.se |

| Nickel / Decatungstate | Morpholine Derivatives, Aryl Halides | Bifunctionalized Morpholines | Iterative strategy for polyfunctionalization. princeton.edu |

This table is generated based on data from the text and is for illustrative purposes.

Boron Trifluoride Etherate Mediated Intramolecular Hydroalkoxylation

A significant method for the synthesis of the morpholine ring system involves the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, a reaction effectively mediated by boron trifluoride etherate (BF₃·OEt₂). organic-chemistry.orgorganic-chemistry.org This Lewis acid-catalyzed cyclization provides a direct route to 1,4-oxazines (morpholines) from appropriately substituted amino alcohols. nih.gov

The strategy relies on the activation of an alkene by the Lewis acid, facilitating the nucleophilic attack by a tethered hydroxyl group. This process has been shown to be effective for the formation of not only six-membered morpholine rings but also five-membered thiazolidines and seven-membered 1,4-oxazepanes, demonstrating its versatility in heterocyclic synthesis. organic-chemistry.orgnih.gov The reaction generally proceeds in good yields. nih.gov

This methodology has been incorporated into scalable synthetic routes for chiral morpholine derivatives. For instance, a key step in the synthesis of a chiral 2,2,6-trisubstituted morpholine, a precursor for opioid antagonists, involves a stereoselective hydroalkoxylation catalyzed by boron trifluoride etherate. researchgate.net This highlights the utility of BF₃·OEt₂ in controlling stereochemistry during the formation of the morpholine core.

Deaminative Halogenation of Primary Amines as a Precursor Strategy

The synthesis of this compound can be envisioned through a multi-step process wherein a key intermediate is generated via deaminative halogenation. This strategy leverages the abundance and accessibility of primary amines as starting materials. nih.govsemanticscholar.org A primary amine precursor, such as 2-aminoethanol, could first be derivatized to introduce the morpholine moiety and then subjected to a deaminative iodination to install the iodoethyl group.

A modern approach to deaminative halogenation utilizes an N-anomeric amide as a nitrogen-deletion reagent. nih.govsemanticscholar.org This method allows for the direct conversion of a primary amino group into a halide (including bromide, chloride, and iodide) under mild conditions. nih.gov The reaction proceeds through the formation of a 1,1-diazene, which then undergoes homolytic extrusion of dinitrogen (N₂) to generate a radical intermediate. This radical is subsequently trapped by a halogen source to yield the final alkyl halide product. semanticscholar.org

For the specific synthesis of a 2-iodoethyl intermediate, a primary amine would be treated with the N-anomeric amide reagent in the presence of an iodine source like C₆F₁₃I. nih.gov This protocol is noted for its robustness and tolerance of various functional groups, making it applicable to complex molecules. nih.govsemanticscholar.org The resulting halo-intermediate can then be cyclized to form the morpholine ring, or alternatively, the morpholine ring can be constructed first, followed by the deaminative halogenation of a primary amine side chain like in 4-(2-aminoethyl)morpholine (B49859).

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound and its analogues can be achieved through several pathways, each with a distinct underlying mechanism.

In the case of Boron Trifluoride Etherate Mediated Intramolecular Hydroalkoxylation , the mechanism for forming the morpholine ring involves the coordination of the Lewis acid (BF₃·OEt₂) to the alkene of a nitrogen-tethered unsaturated amino alcohol. This coordination polarizes the double bond, making it more electrophilic and susceptible to intramolecular nucleophilic attack by the tethered hydroxyl group. This cyclization event, following a Markovnikov-type regioselectivity, results in the formation of the six-membered morpholine ring. A subsequent protonolysis or workup step liberates the final product and regenerates the catalyst. nih.gov

For syntheses employing Photoredox Catalysis , the mechanism is initiated by the absorption of visible light by a photocatalyst (e.g., an Iridium complex). sci-hub.se The excited-state photocatalyst can then engage in a single-electron transfer (SET) with a substrate, such as an enamine derived from morpholine. jst.go.jp This oxidation generates a key aminium radical cation. This highly reactive intermediate can then undergo further reactions, such as radical-radical coupling with an aryl radical (also generated via the photocatalytic cycle), to form a new carbon-carbon bond at the α-position to the nitrogen, leading to substituted morpholine derivatives. princeton.edusci-hub.se

The Deaminative Halogenation precursor strategy involves a radical mechanism. semanticscholar.org A primary amine reacts with an N-anomeric amide to form a 1,1-diazene intermediate. semanticscholar.org This species is unstable and readily undergoes homolytic cleavage to extrude molecular nitrogen (N₂), a thermodynamically favorable process. This step generates a carbon-centered radical at the position of the former amino group. semanticscholar.org This radical is then trapped by a halogen atom from a halogen source (e.g., CCl₃Br for bromination or C₆F₁₃I for iodination) in a halogen atom transfer step to yield the alkyl halide product. nih.gov

Stereoselective Synthesis of Chiral this compound Precursors and Derivatives

The demand for enantiomerically pure pharmaceuticals has driven the development of stereoselective methods for synthesizing chiral morpholine scaffolds. These strategies are crucial for producing precursors and derivatives of this compound with defined stereochemistry.

One effective strategy involves the S(N)2-type ring opening of activated aziridines with haloalcohols. researchgate.net This method provides a highly regio- and stereoselective route to nonracemic substituted morpholines. The process begins with the Lewis acid-catalyzed ring-opening of a chiral, activated aziridine by a suitable halogenated alcohol. This step proceeds with inversion of configuration at the carbon center attacked by the nucleophile. The resulting haloalkoxy amine intermediate then undergoes a base-mediated intramolecular cyclization to furnish the chiral morpholine ring. researchgate.net

Another powerful approach utilizes chiral sulfinyl imines as precursors. The stereodivergent allylation of chiral N-tert-butanesulfinyl imines derived from aldehydes can produce chiral homoallylic amines with high diastereoselectivity. nih.gov These intermediates can then be converted into chiral piperidines and pyrrolidines, and the principles can be extended to morpholine synthesis. The stereochemical outcome of the addition of an organometallic reagent to the sulfinimine is directed by the chiral sulfinyl group, which can be subsequently removed. nih.govchemrxiv.org

Furthermore, tandem reactions employing hydroamination and asymmetric transfer hydrogenation have been developed for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org In this process, a ruthenium catalyst bearing a chiral ligand facilitates both the initial cyclization and the subsequent stereoselective reduction, with hydrogen-bonding interactions being crucial for achieving high enantiomeric excess. organic-chemistry.org

Table 2: Comparison of Stereoselective Strategies for Morpholine Synthesis

| Method | Key Precursor | Stereochemical Control | Key Features |

| Aziridine Ring Opening | Chiral Activated Aziridine | S(N)2 inversion | High regio- and stereoselectivity. researchgate.net |

| Sulfinyl Imine Chemistry | Chiral N-tert-butanesulfinyl Imine | Auxiliary-controlled addition | Access to diverse stereoisomers. nih.gov |

| Asymmetric Transfer Hydrogenation | Aminoalkyne | Chiral Ru-catalyst | Tandem one-pot reaction, high enantiomeric excess. organic-chemistry.org |

This table is generated based on data from the text and is for illustrative purposes.

Green Chemistry Considerations in this compound Synthesis

In recent years, significant efforts have been directed toward developing more environmentally benign and sustainable methods for the synthesis of morpholines, a principle that extends to the production of this compound. chemrxiv.org Green chemistry aims to reduce waste, avoid hazardous substances, and improve energy efficiency. researchgate.net

A prominent green approach to morpholine synthesis involves the use of ethylene sulfate as a reagent for the annulation of 1,2-amino alcohols. chemrxiv.orgchemrxiv.org This method presents a significant improvement over traditional routes that often use hazardous reagents like chloroacetyl chloride followed by a reduction step with metal hydrides. The ethylene sulfate protocol is a redox-neutral, two-step process that eliminates an entire synthetic step and its associated waste. chemrxiv.org It proceeds via a clean S(N)2 reaction and has been successfully demonstrated on a large scale (>50 g), highlighting its industrial applicability. chemrxiv.orgchemrxiv.org

Another facet of green chemistry in this context is the use of catalysis to improve reaction efficiency and reduce waste. For instance, the development of a reusable, silica-supported organocatalyst, nano-silica/4-(2-Aminoethyl)-morpholine, for multi-component reactions showcases the move towards sustainable catalytic systems. researchgate.net The absence of metal in this particular catalyst further enhances its environmental friendliness. researchgate.net

Furthermore, process optimization to reduce the number of synthetic steps and purification procedures contributes to a greener synthesis. A high-selectivity synthesis of 4-(4-aminophenyl)morpholine-3-one has been reported with a total yield of up to 96.0% and high selectivity in each step. google.com This process uses inexpensive, readily available raw materials, involves fewer separation steps, generates less wastewater, and has high atom economy, aligning well with the principles of green chemistry. google.com These principles can be applied to streamline the synthesis of this compound.

Chemical Reactivity and Derivatization of 4 2 Iodoethyl Morpholine

Nucleophilic Substitution Reactions Involving the Iodoethyl Moiety

The primary mode of reactivity for 4-(2-iodoethyl)morpholine is through nucleophilic substitution, where the iodide ion, being an excellent leaving group, is displaced by a variety of nucleophiles. This reaction follows a typical SN2 mechanism, leading to the formation of new chemical bonds.

The electrophilic nature of the carbon atom adjacent to the iodine in this compound facilitates the formation of bonds with various heteroatom nucleophiles.

Carbon-Nitrogen (C-N) Bond Formation: Primary and secondary amines can react with this compound to yield more complex substituted amines. For instance, the reaction with a primary amine would lead to a secondary amine, and a secondary amine would result in a tertiary amine. These alkylation reactions are fundamental in building larger molecular frameworks. The reaction of 4-(2-aminoethyl)morpholine (B49859) with arylsulfonyl chlorides to form sulfonamides is a documented example of C-N bond formation involving a related morpholine (B109124) derivative. researchgate.net

Carbon-Oxygen (C-O) Bond Formation: Alkoxides, the conjugate bases of alcohols, are potent nucleophiles that can displace the iodide to form ethers. The N-alkylation of morpholine with various alcohols has been reported, demonstrating the feasibility of forming C-O bonds in related systems, which suggests a similar reactivity for this compound with alkoxides. researchgate.netresearchgate.net

Carbon-Sulfur (C-S) Bond Formation: Thiolates, the sulfur analogs of alkoxides, are excellent nucleophiles and readily react with alkyl halides like this compound to form thioethers (sulfides). masterorganicchemistry.com This reaction is a common and efficient method for creating C-S bonds. acsgcipr.org The general reaction involves the deprotonation of a thiol to form a thiolate, which then attacks the electrophilic carbon of the iodoethyl group. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Functional Group | General Reaction Scheme |

| Primary Amine (R-NH₂) | Secondary Amine | R-NH₂ + I-CH₂CH₂-Morpholine → R-NH-CH₂CH₂-Morpholine + HI |

| Secondary Amine (R₂NH) | Tertiary Amine | R₂NH + I-CH₂CH₂-Morpholine → R₂N-CH₂CH₂-Morpholine + HI |

| Alkoxide (R-O⁻) | Ether | R-O⁻ + I-CH₂CH₂-Morpholine → R-O-CH₂CH₂-Morpholine + I⁻ |

| Thiolate (R-S⁻) | Thioether | R-S⁻ + I-CH₂CH₂-Morpholine → R-S-CH₂CH₂-Morpholine + I⁻ |

Tertiary amines, acting as nucleophiles, can react with this compound in a process known as quaternization. This reaction, a classic example of the Menshutkin reaction, results in the formation of a quaternary ammonium (B1175870) salt where the nitrogen atom of the attacking amine becomes positively charged and forms a new carbon-nitrogen bond. tue.nl The product is a morpholinium salt, which has applications in various fields, including as phase-transfer catalysts and in the synthesis of ionic liquids. google.comcymitquimica.com The reaction rate is influenced by the nature of the tertiary amine, the solvent, and the temperature. tue.nl

Radical Reactions Initiated by the Carbon-Iodine Bond

The carbon-iodine bond in this compound is susceptible to homolytic cleavage under the influence of radical initiators or photolysis, generating a 2-(morpholino)ethyl radical. This reactive intermediate can then participate in a variety of radical reactions. A common transformation is radical cyclization, where the generated radical can attack an unsaturated bond within the same molecule to form a cyclic structure. nih.govresearchgate.net While specific examples involving this compound are not abundant in readily available literature, the principle is well-established for alkyl iodides. nih.gov These radical cyclization reactions are powerful tools for the construction of complex ring systems. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions Utilizing the Iodoethyl Group

The iodoethyl group of this compound can participate in various metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.

Heck Reaction: In the Heck reaction, an alkyl halide is coupled with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org While the Heck reaction is most commonly employed with aryl and vinyl halides, the use of alkyl halides is also possible under specific conditions. This would allow for the introduction of the 2-(morpholino)ethyl group onto an olefinic substrate. mdpi.com

Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. researchgate.netyoutube.comsynarchive.com Similar to the Heck reaction, the scope has been extended to include some alkyl halides, which would enable the formation of a C(sp)-C(sp³) bond, linking the morpholinoethyl moiety to an alkynyl group.

Derivatization Strategies for Analytical Purposes in Research Contexts

In research settings, it is often necessary to derivatize molecules like this compound to make them suitable for certain analytical techniques, particularly chromatography.

For gas chromatography (GC) analysis, it is often necessary to convert polar or non-volatile compounds into more volatile and thermally stable derivatives. jfda-online.com While this compound itself may be amenable to GC analysis, its reactivity could lead to degradation in the injector port or on the column. Derivatization of the morpholine nitrogen, if it were a secondary amine, or of other functional groups that might be present in a more complex molecule containing the this compound substructure, can improve chromatographic behavior. Common derivatization techniques include silylation and acylation. researchgate.net

For high-performance liquid chromatography (HPLC), derivatization can be employed to introduce a chromophore or a fluorophore into the molecule, enhancing its detectability by UV-Vis or fluorescence detectors. researchgate.net For instance, morpholine can be derivatized with 1-naphthylisothiocyanate to form a thiourea (B124793) derivative that is readily detectable by UV detectors. researchgate.net Such strategies can be adapted for the sensitive quantification of this compound or its metabolites in various matrices.

pH-Dependent Derivatization Optimization

The efficiency and specificity of derivatization reactions involving this compound are significantly influenced by the pH of the reaction medium. This is particularly crucial when the target for derivatization is a nucleophile whose reactivity is pH-dependent, such as the thiol group of cysteine residues in peptides and proteins. The optimization of pH is a critical step to ensure high reaction yield and to minimize non-specific modifications.

The primary mechanism for the derivatization of thiols by this compound is an SN2 alkylation reaction. In this reaction, the nucleophilic sulfur atom of the thiol group attacks the electrophilic carbon atom of the iodoethyl group, displacing the iodide leaving group and forming a stable thioether bond. However, for the thiol group to act as an effective nucleophile, it must be in its deprotonated form, the thiolate anion (-S⁻).

The concentration of the thiolate anion is governed by the pKa of the thiol group, which for cysteine is approximately 8.3. The Henderson-Hasselbalch equation dictates the relationship between pH, pKa, and the ratio of the deprotonated (thiolate) to protonated (thiol) form.

Henderson-Hasselbalch Equation: pH = pKa + log([Thiolate]/[Thiol])

According to this relationship, as the pH of the solution increases, the equilibrium shifts towards the formation of the more nucleophilic thiolate anion, thereby increasing the rate of the alkylation reaction. Research on similar iodoacetamide-based alkylating agents has demonstrated that the reaction rate is significantly enhanced at pH values approaching and exceeding the pKa of the thiol group.

However, increasing the pH also elevates the risk of non-specific reactions. At alkaline pH, other nucleophilic amino acid side chains, such as the ε-amino group of lysine (B10760008), the imidazole (B134444) ring of histidine, and the hydroxyl groups of tyrosine and serine, become deprotonated and can also react with this compound. This can lead to a heterogeneous product with modifications at unintended sites, which is often undesirable, particularly in applications like protein labeling.

Therefore, the optimization of pH for derivatization with this compound involves a trade-off between maximizing the reaction rate with the target thiol and maintaining the specificity of the reaction.

Research Findings on pH Optimization

Detailed kinetic studies on the alkylation of thiols by iodoalkyl compounds have consistently shown a strong pH dependence. Experimental findings indicate that for specific and efficient labeling of cysteine residues, the optimal pH range is typically between 7.0 and 8.0.

At acidic pH (pH < 6.5): The thiol group is predominantly in its protonated form (-SH). The concentration of the reactive thiolate anion is low, resulting in a very slow reaction rate.

At neutral to slightly alkaline pH (pH 7.0 - 8.0): There is a sufficient concentration of the thiolate anion to allow for an efficient reaction with this compound. This pH range is often considered optimal as it balances reaction efficiency with specificity, minimizing the modification of other amino acid residues.

At alkaline pH (pH > 8.5): The reaction rate with thiols is very high. However, the potential for side reactions with other nucleophilic residues like lysine and tyrosine increases significantly, leading to a loss of specificity.

The following table illustrates the expected effect of pH on the derivatization of a model thiol-containing peptide with this compound, based on established principles of thiol alkylation.

Table 1: Influence of pH on the Derivatization of a Cysteine-Containing Peptide with this compound

| pH | Relative Reaction Rate with Thiol | Specificity for Thiol | Predominant Ionic Species of Thiol | Remarks |

| 6.0 | Low | High | -SH | Reaction is slow due to low concentration of the thiolate anion. |

| 7.0 | Moderate | High | -SH > -S⁻ | A good starting point for optimization, balancing rate and specificity. |

| 7.5 | High | High | -SH ≈ -S⁻ | Often considered the optimal pH for specific cysteine modification. |

| 8.0 | Very High | Moderate | -S⁻ > -SH | Increased reaction rate, with a slight risk of non-specific labeling. |

| 9.0 | Very High | Low | -S⁻ | High risk of side reactions with other nucleophilic amino acid residues. |

Applications of 4 2 Iodoethyl Morpholine As a Versatile Building Block in Organic Synthesis

Construction of Complex Amine-Containing Structures

The primary application of 4-(2-iodoethyl)morpholine lies in its ability to introduce the morpholinoethyl group into various molecular scaffolds, thereby facilitating the synthesis of complex amine-containing structures. The morpholine (B109124) ring itself is considered a "privileged structure" in medicinal chemistry, often improving the pharmacokinetic profile of drug candidates. ebi.ac.uknih.govresearchgate.net

The reactivity of the carbon-iodine bond allows for straightforward N-alkylation reactions with a wide range of primary and secondary amines. This reaction is a cornerstone for building molecules with a tertiary amine linkage incorporating the morpholine motif. For instance, the synthesis of the antidepressant drug Moclobemide (B1677376) can involve the reaction of this compound with p-chlorobenzamide, although many synthetic routes now favor starting with N-(2-aminoethyl)morpholine. asianpubs.org

A notable example of its utility is in the synthesis of substituted cyclotriphosphazenes. The reaction of hexachlorocyclotriphosphazene with 4-(2-aminoethyl)morpholine (B49859), a derivative of this compound, leads to the formation of novel substituted cyclotriphosphazene (B1200923) compounds. dergipark.org.tr These reactions demonstrate the capacity of the morpholinoethyl moiety to be incorporated into intricate, polyfunctional molecules.

Role in Multi-Step Synthetic Sequences for Advanced Intermediates

This compound serves as a crucial intermediate in multi-step synthetic sequences designed to produce advanced molecular frameworks. cymitquimica.comwjpr.net Its ability to participate in predictable and high-yielding reactions makes it a reliable component in the often-complex pathways leading to active pharmaceutical ingredients (APIs) and other high-value chemicals. pharmafeatures.com

In the synthesis of isoquinoline-tethered quinazoline (B50416) derivatives, which have shown potential as HER2 inhibitors, this compound is used in an O-alkylation reaction. rsc.org Specifically, it reacts with a 6-oxyquinazoline intermediate in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield the desired ether linkage. rsc.org This step is a critical part of a longer synthetic route aimed at producing compounds with enhanced biological activity. rsc.org

The general strategy involves the independent synthesis of different molecular fragments which are then combined in a convergent manner. pharmafeatures.com this compound provides a reliable method for introducing the morpholinoethyl side chain, a common feature in many biologically active compounds. nih.govresearchgate.net

Contribution to Structural Diversity in Heterocyclic Systems

The incorporation of the this compound fragment into various heterocyclic cores significantly contributes to the structural diversity of the resulting compounds. The morpholine ring system is a key feature in numerous approved drugs and is known for its favorable metabolic and physicochemical properties. ebi.ac.ukresearchgate.net

By reacting this compound or its derivatives with other heterocyclic precursors, chemists can generate extensive libraries of novel compounds for biological screening. nih.gov For example, its precursor, N-(2-chloroethyl)morpholine, has been used in reactions with thiouracil derivatives to create a series of 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines, which were then screened for antimicrobial activity. researchgate.net

The synthesis of 4-(2-indenylethyl)morpholine and its subsequent complexation with transition metals like titanium and zirconium further illustrates the generation of diverse structures. academicjournals.org This highlights the utility of the morpholinoethyl group in creating not only purely organic molecules but also organometallic complexes with potential catalytic applications. academicjournals.org

Application in the Synthesis of Scaffolds for Chemical Biology Research

In the field of chemical biology, molecules that can be used to probe biological systems are of immense importance. The morpholine scaffold is frequently employed in the design of such molecular tools. smolecule.comjchemrev.com this compound provides a direct route to introduce this valuable scaffold onto other molecules.

The synthesis of bis-morpholine spiroacetals, which are three-dimensional scaffolds useful for creating compound libraries for drug discovery, exemplifies this application. chemrxiv.org While this specific synthesis starts from aminoalcohols and epichlorohydrin, the underlying principle of constructing morpholine-containing scaffolds is central. The resulting complex structures, which are sp³-rich and structurally novel, are attractive starting points for identifying new bioactive agents. chemrxiv.org

Furthermore, derivatives of this compound, such as 4-(2-aminoethyl)morpholine, are used to synthesize fluorescent probes. For instance, it is a key component in creating lysosome-targetable fluorescent probes for imaging hydrogen sulfide (B99878) in living cells. smolecule.com This demonstrates how the morpholine moiety, introduced via a building block like this compound, can be functionalized to create sophisticated tools for biological research.

Advanced Characterization and Computational Studies of 4 2 Iodoethyl Morpholine

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating 4-(2-Iodoethyl)morpholine from impurities and for assessing its purity.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. omicsonline.org It is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. chromatographyonline.com The separated components then enter the mass spectrometer, where they are identified based on their mass spectra. omicsonline.org This technique is highly effective for determining the purity of a this compound sample and for identifying any volatile impurities. mdpi.com

High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high-performance liquid chromatography (UHPLC), are versatile techniques for the separation, identification, and quantification of compounds. ymc.eu These methods are particularly useful for non-volatile or thermally labile compounds. In HPLC and UHPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. researchgate.net The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. sielc.com

For this compound, a reverse-phase HPLC or UHPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. lcms.cz The purity of the compound can be determined by the area of its peak in the chromatogram relative to the total area of all peaks. UHPLC, with its use of smaller particle sizes and higher pressures, offers faster analysis times and higher resolution compared to traditional HPLC. ymc.euphenomenex.com

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties of molecules at an atomic level. For this compound, these methods offer insights into its electronic structure, conformational flexibility, and intermolecular interactions, complementing experimental data.

Electronic Structure Theory and Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Electronic structure theory is fundamental to understanding the behavior of this compound. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation for the molecule, providing information about its energy, electron distribution, and molecular orbitals. nih.gov

DFT, particularly with functionals like B3LYP, has become a standard for obtaining a balance between accuracy and computational cost in studying organic molecules. scielo.org.mxnih.gov For a molecule like this compound, DFT calculations using a basis set such as 6-311G(d,p) can be used to optimize the molecular geometry and predict various properties. iucr.orgresearchgate.net These calculations yield important electronic parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. iucr.orgniscpr.res.in

Hartree-Fock theory, while often less accurate than DFT for electron correlation, provides a foundational, qualitative understanding of the electronic structure and is a starting point for more advanced calculations. cresset-group.com The electrostatic potential surface, which can be calculated using these methods, maps the charge distribution and is invaluable for predicting how the molecule will interact with other molecules and its environment. iucr.org

Table 1: Illustrative Quantum Chemical Properties of this compound Calculated by DFT (Note: The following data is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.)

| Property | Calculated Value | Significance |

| HOMO Energy | -5.4 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | Indicates chemical reactivity and stability. iucr.org |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

| Total Energy | -750 Hartrees | The total electronic energy of the optimized geometry. |

Molecular Dynamics and Monte Carlo Simulations

To understand the dynamic behavior of this compound, particularly its conformational changes over time, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed.

Molecular Dynamics (MD) simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves and flexes in different environments (e.g., in a solvent or interacting with a biological target). cresset-group.com This is particularly useful for assessing the flexibility of the ethyl-iodide chain and the puckering of the morpholine (B109124) ring. By analyzing the MD trajectory, one can identify the most stable and frequently accessed conformations of the molecule, which is crucial for understanding its interactions with other molecules. cresset-group.com

Monte Carlo (MC) simulations use statistical methods to sample the conformational space of a molecule. researchgate.net Instead of a deterministic trajectory, MC methods generate a large number of random conformations and use energy calculations to determine their probability. This approach is effective for exploring a wide range of possible shapes and identifying low-energy conformers.

Both MD and MC simulations are valuable for understanding how this compound might bind to a receptor or enzyme, by modeling the interactions and predicting binding affinities.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. By calculating properties like vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. scielo.org.mx These theoretical spectra can be compared with experimental results to confirm the molecular structure and assign specific peaks to the corresponding vibrational modes of the molecule. scielo.org.mx DFT calculations, for instance, can predict the frequencies of C-H, C-N, C-O, and C-I stretching and bending vibrations. scielo.org.mx

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. neurips.cc These predictions are highly sensitive to the electronic environment of each atom and thus provide a rigorous test of the calculated molecular structure. The development of large spectroscopic datasets is also paving the way for machine learning models to predict spectra from molecular structures with increasing accuracy. arxiv.orgiucr.org

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. neurips.cc For this compound, the key flexible parts are the morpholine ring, which typically adopts a chair conformation, and the rotatable bonds of the iodoethyl side chain. iucr.orgbigchem.eu

Energy minimization studies, often performed using quantum mechanical methods, are used to find the most stable conformation, known as the global minimum on the potential energy surface. nih.gov By systematically rotating the flexible bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped. This analysis reveals the energy barriers between different conformations and the relative populations of each conformer at a given temperature. Such studies are essential for understanding which shape the molecule is most likely to adopt and how this affects its reactivity and interactions. neurips.cc

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. bigchem.eumdpi.com By partitioning the crystal electron density, a surface is generated for the molecule. The distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface is used to create a 2D "fingerprint plot." bigchem.eu

Energy Frameworks are another computational tool that builds upon Hirshfeld surface analysis to visualize the energetic architecture of a crystal. By calculating the interaction energies (electrostatic, dispersion, etc.) between a central molecule and its neighbors, these frameworks can illustrate the strength and directionality of the packing forces, providing a clear picture of the crystal's stability. iucr.org

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Morpholine Derivative (Note: This data is representative of findings for similar morpholine-containing crystal structures and illustrates the type of information generated.)

| Intermolecular Contact | Percentage Contribution | Type of Interaction |

| H···H | 45-55% | van der Waals / Dispersion iucr.orgbigchem.eu |

| O···H / H···O | 20-30% | Hydrogen Bonding iucr.orgbigchem.eu |

| C···H / H···C | 15-25% | van der Waals iucr.org |

| I···H / H···I | Variable | Halogen Bonding / van der Waals |

| Other (N···H, C···C, etc.) | < 5% | Minor van der Waals |

Emerging Research Avenues and Future Perspectives for 4 2 Iodoethyl Morpholine Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The demand for greener and more economical chemical processes has spurred research into novel synthetic routes for 4-(2-Iodoethyl)morpholine and its parent morpholine (B109124) structure, aiming for improved efficiency and selectivity. chemrxiv.orgwisdomlib.org Traditional methods for synthesizing morpholines often involve multiple steps and the use of expensive or hazardous reagents. chemrxiv.org

Recent advancements focus on overcoming these limitations. For instance, a one or two-step, redox-neutral protocol using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium t-butoxide has been reported for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.org This method demonstrates high yields and scalability, with successful examples conducted on a greater than 50-gram scale. chemrxiv.org The key to this methodology is the clean isolation of monoalkylation products from a simple SN2 reaction between an amine and ethylene sulfate. chemrxiv.org The selectivity of this reaction is influenced by the structure of the reacting 1,2-amino alcohol and the properties of the ethylene sulfate. chemrxiv.org

Another area of development involves the direct amidation of N-(2-aminoethyl)morpholine with p-chlorobenzoic acid in the presence of a boric acid catalyst, which has been shown to produce the antidepressant drug moclobemide (B1677376) in high yield and with a short reaction time. asianpubs.org This highlights a move towards solvent-free and catalyst-free conditions for the synthesis of key intermediates like N-(2-aminoethyl)morpholine, using readily available reagents. asianpubs.org

Furthermore, research into the synthesis of related halo-ethyl morpholine derivatives, such as 4-(2-bromoethyl)morpholine (B1270460), provides insights into efficient synthetic strategies. One such method involves the reaction of 2-morpholin-4-yl-ethanol with carbon tetrabromide and triphenylphosphine (B44618), resulting in a good yield of the desired product after purification. These advancements in synthetic methodologies are crucial for making the production of this compound and its derivatives more sustainable and cost-effective.

Table 1: Comparison of Synthetic Methods for Morpholine Derivatives

| Method | Starting Materials | Reagents | Key Advantages |

| Ethylene Sulfate Annulation | 1,2-Amino Alcohols | Ethylene Sulfate, tBuOK | High yield, one or two steps, inexpensive reagents, scalable. chemrxiv.org |

| Direct Amidation | N-(2-aminoethyl)morpholine, p-chlorobenzoic acid | Boric Acid | High yield, short reaction time, mild conditions. asianpubs.org |

| Bromination of Alcohol | 2-morpholin-4-yl-ethanol | Carbon Tetrabromide, Triphenylphosphine | Good yield for bromo-derivative synthesis. |

Exploration of New Reactivity Modes and Transformative Reactions

The iodoethyl group in this compound imparts significant reactivity, making it a valuable substrate for a variety of chemical transformations. cymitquimica.com The carbon-iodine bond is relatively weak, rendering the iodine atom an excellent leaving group in nucleophilic substitution reactions. This property is extensively utilized in medicinal chemistry and materials science for the introduction of the morpholinoethyl moiety into target molecules. cymitquimica.com

Beyond simple nucleophilic substitutions, researchers are exploring novel reactivity modes for this compound and related structures. For example, the azido (B1232118) derivative, 4-(2-azidoethyl)morpholine, is a versatile intermediate for "click chemistry" reactions, particularly copper-catalyzed azide-alkyne cycloadditions, which are highly efficient and selective. smolecule.com This compound can also participate in defluorinative cycloaddition reactions with gem-difluoroalkenes to form morpholine-substituted triazoles. smolecule.com

The development of new catalytic systems is also expanding the reaction scope of morpholine derivatives. For instance, palladium-catalyzed oxidative heterocyclization of N-allyl amino alcohols has been used to synthesize dihydromorpholines. researchgate.net Furthermore, the use of bromoethylsulfonium salts as effective annulation agents allows for the synthesis of various 6- and 7-membered 1,4-heterocyclic compounds, including morpholines, thiomorpholines, and piperazines, from amino alcohols, amino thiols, and diamines. bris.ac.uk This method proceeds through the in situ generation of a vinyl sulfonium (B1226848) salt followed by annulation. bris.ac.uk

These emerging transformative reactions demonstrate the ongoing efforts to harness the reactivity of the morpholine scaffold and its derivatives in innovative ways, opening up new possibilities for the synthesis of complex molecules.

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of chemical synthesis with automated and flow chemistry platforms is a rapidly growing field, offering significant advantages in terms of efficiency, reproducibility, and safety. This compound and its precursors are well-suited for such applications.

Flow chemistry, in particular, has been successfully applied to reactions involving morpholine derivatives. For example, the aromatic nucleophilic substitution (SNAr) reaction between 2,4-difluoronitrobenzene (B147775) and morpholine has been optimized using an automated dynamic flow system. chemrxiv.org This approach allows for rapid data acquisition and optimization of reaction conditions, such as residence time and reagent stoichiometry. chemrxiv.org

Automated multistep flow synthesis has also been demonstrated for the production of complex molecules where morpholine derivatives are key intermediates. beilstein-journals.org For instance, the synthesis of (±)-oxomaritidine involved a seven-step sequence where one of the key steps was the conversion of 4-(2-bromoethyl)phenol (B83804) to its azide (B81097) derivative in a flow reactor. beilstein-journals.org These automated systems can handle hazardous reagents and intermediates safely and allow for precise control over reaction parameters, leading to higher yields and purity. beilstein-journals.orgrsc.org The development of smart peptide chemistry in flow (SPF) protocols further highlights the potential for the automated synthesis of complex biomolecules incorporating morpholine-containing building blocks. rsc.org

The ability to integrate the synthesis and reactions of this compound into these advanced platforms will be crucial for accelerating drug discovery and process development in the pharmaceutical and chemical industries.

Table 2: Applications of Morpholine Derivatives in Automated and Flow Chemistry

| Application | Reaction Type | Platform | Key Advantages |

| Optimization of SNAr Reaction | Aromatic Nucleophilic Substitution | Automated Dynamic Flow System | Rapid optimization, enhanced data collection. chemrxiv.org |

| Multistep Synthesis of (±)-Oxomaritidine | Azide Formation | Flow Reactor | Safe handling of intermediates, precise control. beilstein-journals.org |

| Peptide Synthesis | Solid-Phase Peptide Synthesis | Flow Chemistry Platform | Efficient synthesis of complex peptides. rsc.org |

Advanced Computational Modeling for Reaction Design and Property Prediction

Computational modeling has become an indispensable tool in modern chemistry for understanding reaction mechanisms, predicting chemical properties, and designing novel molecules and reactions. researchgate.net For this compound, computational approaches can provide valuable insights into its reactivity and interactions.

Density Functional Theory (DFT) can be used to calculate the frontier molecular orbitals (HOMO-LUMO) of this compound, which helps in assessing its electron-donating and accepting capabilities and predicting its reactivity in various reactions. Molecular dynamics (MD) simulations can model the interactions of morpholine-containing molecules with biological targets, such as enzymes and receptors, to predict binding affinities and guide the design of new therapeutic agents.

Computational studies have also been employed to understand the stereochemistry of reactions involving morpholine derivatives. For example, ab initio computational studies have been used to investigate the intramolecular hetero-Michael addition for the synthesis of substituted tetrahydropyrans, providing insights into the transition state and the role of chelation in controlling stereoselectivity. acs.org

Furthermore, the development of fragment-based chemical language models, such as fragSMILES, is enhancing the ability of deep learning models to predict reaction outcomes with greater accuracy, including the prediction of stereochemistry. chemrxiv.org These advanced computational tools will play an increasingly important role in designing more efficient and selective synthetic routes for this compound and in predicting the properties of its derivatives for various applications.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Iodoethyl)morpholine, and how can reaction conditions be optimized?

The synthesis of this compound can be adapted from methods used for analogous chloroethyl derivatives. For example, nucleophilic substitution between morpholine and 1-iodo-2-chloroethane (or direct iodination of pre-functionalized intermediates) in the presence of a base like potassium carbonate is plausible. Solvents such as acetonitrile or ethanol under reflux are typical, with purification via column chromatography or recrystallization . Optimization involves adjusting molar ratios, reaction time, and temperature to maximize yield and minimize byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the structure by identifying proton environments (e.g., morpholine ring protons at δ 2.4–3.8 ppm) and the iodoethyl chain (δ 3.0–3.5 ppm).

- X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) are widely used for determining crystal structures, especially for verifying bond lengths and angles involving iodine, which has high electron density .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns due to iodine’s distinct mass signature .

Q. How should researchers handle stability and storage challenges for iodinated morpholine derivatives?

Iodo compounds are light- and moisture-sensitive. Store this compound in amber vials under inert gas (argon/nitrogen) at 2–8°C. Avoid contact with strong oxidizing agents or acids, as iodine’s leaving-group propensity may lead to decomposition .

Advanced Research Questions

Q. What computational methods (e.g., DFT) can predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculates electronic properties like frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example, the C–I bond’s polarization can be analyzed to assess its suitability in Suzuki-Miyaura or Ullmann couplings. Solvent effects and transition-state modeling further refine reaction pathway predictions .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent yields from iodination reactions?

Contradictions may arise from competing side reactions (e.g., elimination or solvent interactions). Systematic analysis includes:

- Kinetic Studies : Varying temperature/time to identify rate-determining steps.

- Byproduct Identification : Using GC-MS or HPLC to detect impurities.

- Isotopic Labeling : I tracing to monitor iodide release during synthesis .

Q. What are the mechanistic implications of the C–I bond in this compound for radiopharmaceutical applications?

The C–I bond’s lability makes it a candidate for radioactive labeling (e.g., I or I). Mechanistic studies using radiolytic decomposition assays or autoradiography can quantify stability in biological matrices. Chelation studies with transition metals (e.g., Ni) may also explore its utility in imaging agents .

Q. How does steric hindrance from the morpholine ring influence regioselectivity in derivatization reactions?

The morpholine ring’s chair conformation creates axial/equatorial substituent effects. Molecular dynamics simulations or X-ray data can map steric interactions. For instance, bulky groups on the iodoethyl chain may favor equatorial positioning, altering reactivity in SN2 reactions .

Methodological Considerations

Q. What validation parameters are essential for quantifying this compound in biological samples via HPLC?

Validate methods using ICH guidelines:

Q. How can researchers design kinetic studies to compare halogen leaving-group efficiencies (I vs. Cl/Br) in morpholine derivatives?

Conduct competitive reactions under identical conditions (solvent, temperature) using equimolar 4-(2-haloethyl)morpholine variants. Monitor reaction progress via H NMR or conductimetry. Calculate rate constants (k) to rank leaving-group abilities .

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.